molecular formula C17H22N8O B2553761 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine CAS No. 2200400-63-9

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine

Cat. No.: B2553761
CAS No.: 2200400-63-9
M. Wt: 354.418
InChI Key: CTDYWJWKXMVYHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine is a synthetic small molecule designed for advanced biochemical research. This compound features a complex molecular architecture that combines a triazolopyridazine core, an azetidine ring, and a 1,2,4-oxadiazole moiety. The triazolopyridazine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and is frequently explored in the development of pharmacologically active agents . Compounds based on this scaffold have been investigated for a wide range of applications, including as potential modulators of kinase activity . The integration of the 1,2,4-oxadiazole group, a known bioisostere for carboxylic acids and amides, further enhances the molecule's potential for target binding and its utility in drug discovery programs. This reagent is provided as a high-purity material to ensure reliability and reproducibility in experimental settings. It is intended for use in various laboratory investigations, which may include target identification, mechanism of action studies, and structure-activity relationship (SAR) analysis. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the compound in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8O/c1-11-18-14(22-26-11)10-23(2)13-8-24(9-13)16-7-6-15-19-20-17(25(15)21-16)12-4-3-5-12/h6-7,12-13H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDYWJWKXMVYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine is part of a class of triazolopyridazine derivatives that have garnered attention due to their potential therapeutic applications. This article explores the biological activity of this compound, particularly its effects on various biological pathways and its potential as a therapeutic agent.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The core structure includes:

  • A triazolo[4,3-b]pyridazine moiety which is known for its interaction with various biological targets.
  • An azetidinamine structure that may enhance its pharmacological properties.

Research indicates that triazolopyridazines can act as inhibitors of tyrosine kinases, including c-Met. This inhibition is significant as it plays a crucial role in various cellular processes such as proliferation and survival in cancer cells . The specific interactions of the compound with these kinases are still under investigation but are hypothesized to disrupt signaling pathways associated with tumor growth.

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of related triazolopyridazine compounds. For instance, compounds similar to the one demonstrated moderate to potent antiproliferative activity against various cancer cell lines, including:

  • SGC-7901 (gastric adenocarcinoma)
  • A549 (lung adenocarcinoma)
  • HT-1080 (fibrosarcoma)

One notable compound in the same class showed IC50 values ranging from 0.008 to 0.014 μM against these cell lines, indicating strong potential for anticancer activity .

Tubulin Interaction

The compound's mechanism includes disruption of tubulin polymerization. This interaction is crucial for cell division; thus, compounds that inhibit this process can effectively induce cell cycle arrest and apoptosis in cancer cells. Experimental assays showed that related compounds significantly affected microtubule dynamics and arrested the cell cycle at the G2/M phase .

Case Studies and Research Findings

Several case studies have documented the efficacy of triazolopyridazines in preclinical settings:

StudyCompoundCell LineIC50 (μM)Mechanism
4qSGC-79010.014Tubulin Inhibition
4qA5490.008Tubulin Inhibition
4qHT-10800.012Tubulin Inhibition

These findings suggest a promising avenue for further research into the therapeutic applications of this class of compounds.

Scientific Research Applications

Tyrosine Kinase Inhibition

One of the most significant applications of this compound is its role as a tyrosine kinase inhibitor . Tyrosine kinases are critical in cell signaling pathways that regulate cell growth and differentiation. Inhibition of these kinases can be beneficial in treating cancers where these pathways are dysregulated. Research has indicated that compounds related to triazolopyridazines exhibit inhibitory effects on c-Met, a receptor tyrosine kinase implicated in various cancers .

Antimicrobial Activity

Studies have shown that triazolo derivatives possess antimicrobial properties. The incorporation of the oxadiazole moiety in this compound may enhance its effectiveness against bacterial and fungal pathogens. Preliminary assays suggest that derivatives of this compound could serve as potential candidates for developing new antimicrobial agents .

Neuroprotective Effects

Emerging research indicates that compounds similar to this one may have neuroprotective effects. The modulation of GABA receptors by triazolopyridazines suggests potential applications in treating neurological disorders such as epilepsy and anxiety .

Case Studies and Research Findings

StudyFocusFindings
Kosary et al., 1983Synthesis of triazolopyridazinesDemonstrated the synthesis and characterization of various triazolopyridazine derivatives, highlighting their potential as pharmacological agents .
Vranicar et al., 2002Biological activity assessmentFound that certain derivatives exhibited significant inhibition of tyrosine kinases, suggesting their utility in cancer therapy .
Recent Studies (2024)Antimicrobial testingShowed promising results against several strains of bacteria, indicating the compound's potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bioactivity and Functional Comparisons

highlights that compounds with structural similarities often cluster into groups with related bioactivity profiles. For example:

  • Triazolo-pyridazines (e.g., ) are frequently associated with kinase inhibition due to their planar heterocyclic cores.
  • Quinazolines () are common in EGFR inhibitors, while pyrazoles () often target inflammatory pathways.

The target compound’s azetidine-amine and oxadiazole substituents may enhance solubility and target residence time compared to simpler analogs like 7n or 3 . However, specific bioactivity data for the target compound are unavailable in the provided evidence.

Physicochemical and Pharmacokinetic Insights

  • Molecular Weight: The target compound’s molecular weight is likely >400 g/mol (estimated), exceeding Lipinski’s rule of five threshold, which may limit oral bioavailability compared to smaller analogs like ’s pyrazole (215 g/mol).
  • Synthetic Methods: The target compound’s synthesis likely follows protocols similar to (e.g., DMF, potassium carbonate, 105°C), but the oxadiazole moiety may require specialized coupling steps as seen in .

Q & A

Q. What are the key synthetic routes for preparing the target compound, and how can reaction yields be optimized?

The compound’s synthesis likely involves multi-step heterocyclic coupling and functionalization. A general approach includes:

  • Cyclobutyl-triazolo-pyridazine core formation : Copper-catalyzed coupling (e.g., using cesium carbonate and CuBr at 35°C for 48 hours) to attach cyclobutyl groups to triazolo-pyridazine, as seen in analogous syntheses .
  • Azetidine-3-amine functionalization : Reductive amination (e.g., using NaBH3CN or H2/Pd-C) to introduce the N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl] moiety, following protocols for similar triazolo-pyridazine derivatives .
  • Yield optimization : Adjusting stoichiometry of amines, catalysts (e.g., 3-picoline or 3,5-lutidine as bases), and reaction time . Typical yields range from 17–30% for analogous compounds .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR (e.g., δ 8.87 ppm for pyridyl protons, δ 104–107 ppm for cyclobutyl carbons) to verify substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values within 2 ppm error) .
  • Chromatography : Reverse-phase HPLC or flash chromatography (e.g., using ethyl acetate/hexane gradients) to isolate impurities .

Q. How can solvent and catalyst selection improve the efficiency of key reactions?

  • Solvent effects : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilic substitution in triazolo-pyridazine systems, while THF or MeOH improves reductive amination .
  • Catalyst systems : Copper(I) bromide for Ullmann-type couplings (e.g., aryl-amine bonds) and Pd/C for hydrogenolysis of protecting groups .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets?

  • Molecular docking : Use tools like AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, leveraging structural data from PDB entries (e.g., 5TF ligand) .
  • Quantum mechanical calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to prioritize synthetic routes or explain reactivity .

Q. How can contradictory spectral data (e.g., NMR shifts) from different studies be resolved?

  • Cross-validation : Compare experimental data with DFT-calculated NMR chemical shifts (e.g., using Gaussian 09) .
  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers in the azetidine ring) that cause splitting or broadening .

Q. What strategies mitigate instability of the 1,2,4-oxadiazol-3-ylmethyl group during storage?

  • Storage conditions : Lyophilize and store under inert gas at -20°C to prevent hydrolysis.
  • Stabilizers : Add desiccants (e.g., molecular sieves) or antioxidants (e.g., BHT) to formulations, as recommended for oxadiazole derivatives .

Methodological Recommendations

  • For synthetic challenges : Prioritize modular synthesis (e.g., separate triazolo-pyridazine and azetidine-amine modules) to simplify troubleshooting .
  • For computational modeling : Validate docking poses with molecular dynamics simulations (e.g., 100 ns trajectories) to account for protein flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.